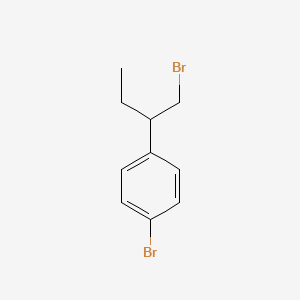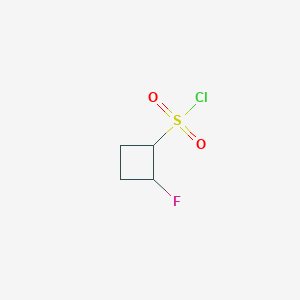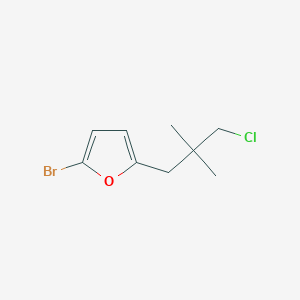![molecular formula C11H17N3O2S B13188628 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a carboxylic acid group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the thiazole intermediate with 4-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole and piperazine derivatives.
Scientific Research Applications
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Isopropylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
Uniqueness
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring can influence its pharmacokinetic properties and interaction with molecular targets.
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2S/c1-2-13-3-5-14(6-4-13)7-10-12-9(8-17-10)11(15)16/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
WZCUXYDDHPPCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
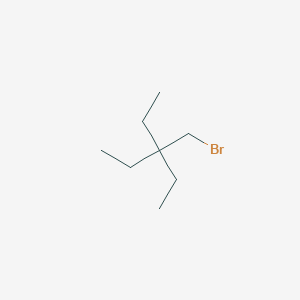
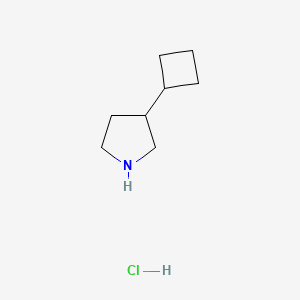
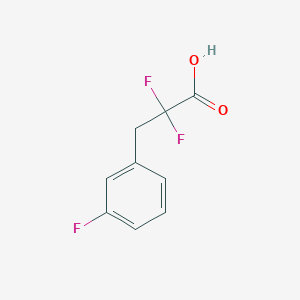
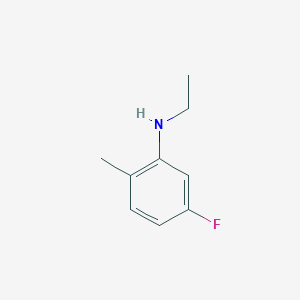

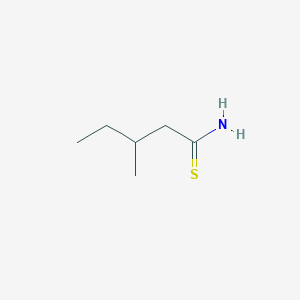
![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)

